3-{[(2-methylphenyl)imino]methyl}-1,2-benzenediol
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Overview
Description
3-{[(2-methylphenyl)imino]methyl}-1,2-benzenediol is an organic compound with a unique structure that includes a hydroxy group, an anilino group, and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-methylphenyl)imino]methyl}-1,2-benzenediol typically involves the condensation of 2-hydroxybenzaldehyde with 2-methylaniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and reduce the need for extensive purification.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-methylphenyl)imino]methyl}-1,2-benzenediol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted anilines.
Scientific Research Applications
3-{[(2-methylphenyl)imino]methyl}-1,2-benzenediol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2-methylphenyl)imino]methyl}-1,2-benzenediol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: An organic solvent with a similar cyclohexane ring structure but lacking the functional groups present in 3-{[(2-methylphenyl)imino]methyl}-1,2-benzenediol.
4-Methoxyphenethylamine: A compound with a similar aromatic ring and amine group but differing in the position and type of substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13NO2 |
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Molecular Weight |
227.26g/mol |
IUPAC Name |
3-[(2-methylphenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H13NO2/c1-10-5-2-3-7-12(10)15-9-11-6-4-8-13(16)14(11)17/h2-9,16-17H,1H3 |
InChI Key |
ZRCVEOZTIDPZGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=CC2=C(C(=CC=C2)O)O |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C(=CC=C2)O)O |
solubility |
20.9 [ug/mL] |
Origin of Product |
United States |
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